molecular formula C7H3BrClFO2 B1524280 3-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1269232-93-0

3-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No. B1524280
CAS RN: 1269232-93-0
M. Wt: 253.45 g/mol
InChI Key: ZSCAXCZFFCKFAE-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-fluorobenzoic acid (BCFA) is an important organic compound of the carboxylic acid family. BCFA is a widely used chemical in the scientific and industrial fields, and has many applications in research, synthesis, and laboratory experiments.

Scientific Research Applications

Organolithium Reagent Selectivity

Research demonstrates unique selectivities in reactions involving organolithium reagents and unprotected halobenzoic acids, revealing insights into deprotonation and lithiation processes adjacent to carboxylate groups. This study offers foundational understanding for synthetic applications involving halogenated benzoic acids, including 3-bromo-5-chloro-2-fluorobenzoic acid, in the development of complex organic molecules (Gohier, Mortier, & Castanet, 2003).

Environmental Tracing Capabilities

Fluorinated derivatives of benzoic acid, closely related to 3-bromo-5-chloro-2-fluorobenzoic acid, have proven their effectiveness as nonreactive tracers in environmental studies. Their stability and nonreactive nature in soil and groundwater make them invaluable in hydrological research, offering tools for understanding water movement and contaminant transport mechanisms (Bowman & Gibbens, 1992).

Fluorimetric Analysis

The reactivity and fluorescence yield of fluorobenzoates, by comparison, highlight the potential for developing sensitive detection methods for secondary amino acids. This application benefits biochemical and clinical research, where precise and efficient detection methods are critical (Imai & Watanabe, 1981).

Ortho-Lithiation Chemistry

Studies on the regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes provide insight into the directed lithiation processes, essential for creating strategically functionalized aromatic compounds. This research opens pathways for synthesizing various halogenated benzoic acids, including 3-bromo-5-chloro-2-fluorobenzoic acid, for further chemical transformations (Mongin & Schlosser, 1996).

Luminescent Properties of Lanthanide Complexes

Exploring the effects of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes indicates that varying the halogen can significantly influence the luminescent behavior of these complexes. Such findings are crucial for designing materials with specific optical properties for applications in sensing, imaging, and electronics (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

properties

IUPAC Name

3-bromo-5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCAXCZFFCKFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679590
Record name 3-Bromo-5-chloro-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-fluorobenzoic acid

CAS RN

1269232-93-0
Record name 3-Bromo-5-chloro-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

To a cooled solution of diisopropylamine (2.4 mL, 17.2 mmol) in dry THF (15 mL) under Argon at 0° C. was added n-butyllithium (7.5 mL, 2.0 M in pentane, 15.0 mmol). After 30 minutes the solution was cooled to −78° C. and a solution of 2-bromo-4-chloro-1-fluorobenzene (3 g, 14.3 mmol) in dry THF (15 mL) was added over 15 minutes. After 1 hour, this solution was transferred via cannula over 10 minutes to a mixture of solid carbon dioxide and THF (30 mL) at −78° C. After 45 minutes the cold bath was removed and excess carbon dioxide was allowed to vent while the solution warmed to room temperature. The reaction mixture was then quenched with aqueous 0.5 M HCl solution (60 mL). After concentrating, the remaining aqueous phase was basified with aqueous 0.5 M NaOH solution and was washed with ethyl acetate (100 mL). The aqueous phase was then acidified with aqueous 1.0 M HCl solution and extracted with chloroform (2×75 mL). The combined organic portions were washed with brine, dried (Na2SO4) and concentrated to give 3.34 g of a semi-crystalline solid as a mixture of regioisomers with the desired isomer as the major: LCMS (m/z) not observed (MH+), tR=0.66 minute; 1H NMR (400 MHz, CDCl3) δ 7.80 (dd, J=5.5, 2.7 Hz, 1H), 7.95 (dd, J=5.5, 2.7 Hz, 1H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
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7.5 mL
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reactant
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Quantity
15 mL
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solvent
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3 g
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reactant
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15 mL
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30 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-4-chloro-1-fluorobenzene (4.31 g, 20 mmol) was added dropwise to a −78° C. solution of LDA in THF (prepared from diisopropylamine (3.38 ml, 24 mmol) and n-BuLi (1.6 M, 13.1 ml, 21 mmol)). The mixture was stirred at −78° C. for 1 h, and then was transferred slowly (˜30-60 min) via cannula to a stirred −78° C. mixture of dry ice and THF (40 ml). The mixture was stirred at −78° C. for 1 h, and then was allowed to warm to rt (gas evolution). The mixture was concentrated, and was then treated with 50 ml of 1 N sodium hydroxide solution. The mixture was extracted with ethyl acetate (discarded). The aqueous layer was acidified with 1N hydrochloric acid, and then was extracted with chloroform (3×400 ml). The chloroform extract was dried over sodium sulfate, filtered, and concentrated to provide the crude title compound. The product was contaminated with a small amount of the isomeric product 2-bromo-6-chloro-3-fluorobenzoic acid. 1H NMR for title compound 3-Bromo-5-chloro-2-fluorobenzoic acid: (400 MHz, CDCl3) δ 7.93 (dd, 1H, J=2.8, 5.6 Hz), 7.79 (dd, 1H, J=2.8, 5.6 Hz) ppm.
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
3.38 mL
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solvent
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0 (± 1) mol
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reactant
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Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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